molecular formula C18H22O6 B1235370 1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene CAS No. 14262-07-8

1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene

Cat. No.: B1235370
CAS No.: 14262-07-8
M. Wt: 334.4 g/mol
InChI Key: PKTVMNKLPFVXBH-UHFFFAOYSA-N
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Description

It is characterized by its six methoxy groups attached to a biphenyl structure, making it a hexamethoxy derivative of biphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including DIFUCOL HEXAMETHYL ETHER, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of DIFUCOL HEXAMETHYL ETHER, the starting materials would include a biphenyl derivative with appropriate substituents and methoxy groups.

Industrial Production Methods: Industrial production of DIFUCOL HEXAMETHYL ETHER may involve large-scale Williamson ether synthesis, utilizing optimized reaction conditions to ensure high yield and purity. This process would likely involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: DIFUCOL HEXAMETHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The biphenyl core can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated biphenyl derivatives.

    Substitution: Formation of substituted biphenyl ethers.

Scientific Research Applications

DIFUCOL HEXAMETHYL ETHER has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of DIFUCOL HEXAMETHYL ETHER involves its interaction with molecular targets through its methoxy groups and biphenyl core. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the biphenyl core can engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: DIFUCOL HEXAMETHYL ETHER is unique due to its specific arrangement of methoxy groups on the biphenyl core, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.

Properties

CAS No.

14262-07-8

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

1,3,5-trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene

InChI

InChI=1S/C18H22O6/c1-19-11-7-13(21-3)17(14(8-11)22-4)18-15(23-5)9-12(20-2)10-16(18)24-6/h7-10H,1-6H3

InChI Key

PKTVMNKLPFVXBH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 6 (7.0 g, 0.024 mol) and copper powder (2.0 g, 0.03 1 mol) were mixed thoroughly and transferred to a heavy wall, pressure vessel. The vessel was placed into a sand-bath at the initial temperature of 120° C. Once the vessel was secured, the temperature of the bath was raised to 235° C. in 15 min and kept at 235° C. for 1 h. The vessel was allowed to cool and the contents removed and powdered. The product was extracted with methanol for 18 h in a soxhlet. The resultant solution was concentrated in vacuo. Purification of the crude reaction mixture via column chromatography (1:5 ethyl acetate/hexane) yielded 7 (3.1 g, 78%) as a white solid.
Quantity
7 g
Type
reactant
Reaction Step One
Name
copper
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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